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molecular formula C4H6ClN B8333207 2-Chloro-1-pyrroline

2-Chloro-1-pyrroline

Cat. No. B8333207
M. Wt: 103.55 g/mol
InChI Key: SHGWHWLYMGIVPN-UHFFFAOYSA-N
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Patent
US04533739

Procedure details

A mixture of 2-chloro-1-pyrroline (1.2 mole), prepared as in Example 1, and 91.3 g (0.6 mole) of 2-methyl-4-nitroaniline were heated at reflux in 900 ml of acetonitrile for two hours. The solid obtained by cooling and filtering was combined with that obtained by concentrating the filtrate to dryness, then dissolved in hot water and filtered. The solution was cooled and washed with ethyl acetate, and the aqueous phase was made basic with 4 N sodium hydroxide. The crude product was extracted into dichloromethane, which was then removed in vacuo. The resultant solid was washed repeatedly with diethyl ether to give 67.7 g of pure title compound. Structure assignment was supported by the nmr spectrum and by elemental analysis.
Quantity
1.2 mol
Type
reactant
Reaction Step One
Quantity
91.3 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH2:6][CH2:5][CH2:4][N:3]=1.[CH3:7][C:8]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:9]=1[NH2:10]>C(#N)C>[CH3:7][C:8]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:9]=1[NH:10][C:2]1[CH2:6][CH2:5][CH2:4][N:3]=1

Inputs

Step One
Name
Quantity
1.2 mol
Type
reactant
Smiles
ClC1=NCCC1
Name
Quantity
91.3 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
CUSTOM
Type
CUSTOM
Details
The solid obtained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
that obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the filtrate to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot water
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted into dichloromethane, which
CUSTOM
Type
CUSTOM
Details
was then removed in vacuo
WASH
Type
WASH
Details
The resultant solid was washed repeatedly with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])NC1=NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 67.7 g
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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